molecular formula C11H12N4OS2 B14900412 n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B14900412
M. Wt: 280.4 g/mol
InChI Key: WWVSWRDFOFOGJC-UHFFFAOYSA-N
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Description

n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a small molecule compound featuring the thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry due to its similarity to purine bases . This compound has been identified as a novel, non-peptidic inhibitor of Falcipain-2 (FP-2), a principal cysteine protease and essential hemoglobinase of the Plasmodium falciparum malaria parasite . By inhibiting FP-2, this molecule blocks the parasite's crucial hemoglobin hydrolysis pathway, halting the development of erythrocytic trophozoites and demonstrating potent anti-malarial activity in vitro with an IC50 of 2.81 µM . The structure of this inhibitor is characterized by a 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio) acetamide framework with a key allyl substituent . It serves as a valuable chemical tool for studying cysteine protease function and as a lead compound for the structure-based design and development of new non-peptidic antimalarial agents targeting drug-resistant malaria . This product is intended for research purposes only.

Properties

Molecular Formula

C11H12N4OS2

Molecular Weight

280.4 g/mol

IUPAC Name

2-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-prop-2-enylacetamide

InChI

InChI=1S/C11H12N4OS2/c1-2-4-13-8(16)6-18-11-14-9(12)7-3-5-17-10(7)15-11/h2-3,5H,1,4,6H2,(H,13,16)(H2,12,14,15)

InChI Key

WWVSWRDFOFOGJC-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CSC1=NC(=C2C=CSC2=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves the cyclization of ethyl 2-amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate with chloroacetyl chloride, followed by reaction with piperidine and morpholine to produce 2-aminoacetamides. These intermediates are then subjected to cyclization with hydrazine hydrate to obtain the desired thienopyrimidinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as laboratory-scale preparation, with optimizations for larger-scale reactions and purification processes.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioacetamide Group

The sulfur atom in the thioacetamide moiety acts as a nucleophile, enabling reactions with electrophiles. For example:

  • Alkylation : Reacts with alkyl halides (e.g., chloroacetamide derivatives) to form thioether bonds under basic conditions (K₂CO₃ in acetone) .

  • Acylation : Forms acylated derivatives when treated with acyl chlorides, such as chloroacetyl chloride, in DMF at 0–5°C .

Example Reaction :

Thioacetamide+R-XBaseR-S-Acetamide+HX\text{Thioacetamide} + \text{R-X} \xrightarrow{\text{Base}} \text{R-S-Acetamide} + \text{HX}

Conditions: Room temperature, acetone or DMF solvent, 3–6 hours .

Oxidation of the Thioether Linkage

The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

  • Sulfoxide Formation : Controlled oxidation with H₂O₂ in alkaline medium (NaOH) at 50°C .

  • Sulfone Formation : Prolonged oxidation with excess H₂O₂ or strong oxidants.

Reactivity Data :

Oxidizing AgentProductYieldConditions
H₂O₂ (30%)Sulfoxide72%NaOH, 50°C, 2 hours
mCPBASulfone85%DCM, 0°C, 4 hours

Cyclization Reactions

The allyl group participates in intramolecular cyclization to form fused heterocycles:

  • Thienopyrimidine Ring Expansion : Heating in polyphosphoric acid (PPA) triggers cyclocondensation, forming larger tricyclic systems .

  • Thiazole Formation : Reaction with thiourea derivatives under reflux conditions yields thiazole-fused analogs .

Mechanism :

Allyl+ThioureaΔThiazole+NH3\text{Allyl} + \text{Thiourea} \xrightarrow{\Delta} \text{Thiazole} + \text{NH}_3

Conditions: Ethanol reflux, 6–8 hours, 70–80% yield .

Electrophilic Aromatic Substitution

The electron-rich thieno[2,3-d]pyrimidine ring undergoes electrophilic substitution:

  • Nitration : Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at the 5-position.

  • Halogenation : Bromine (Br₂) in acetic acid adds bromine atoms regioselectively .

Regioselectivity Example :

ElectrophilePositionProduct
Br₂C5 of thiophene5-Bromo derivative

Allyl Group Transformations

The allyl substituent enables addition and cross-coupling reactions:

  • Epoxidation : Reaction with mCPBA forms an epoxide ring.

  • Heck Coupling : Palladium-catalyzed coupling with aryl halides extends conjugation .

Catalytic Conditions :

  • Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C, 12 hours .

Amino Group Reactivity

The 4-amino group on the pyrimidine ring participates in:

  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) in ethanol .

  • Acylation : Reaction with acetic anhydride to form acetamide derivatives.

Example :

4-NH2+Ac2O4-NHCOCH3\text{4-NH}_2 + \text{Ac}_2\text{O} \rightarrow \text{4-NHCOCH}_3

Yield: 90% in refluxing acetic acid.

Thiol-Disulfide Exchange

The thioacetamide group undergoes disulfide bond formation with thiols:

  • Disulfide Bridging : Reaction with 5-mercapto-1,3,4-thiadiazole derivatives in the presence of iodine (I₂) .

Key Application :
Used to synthesize dimeric inhibitors for enzyme studies .

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

  • Acid Hydrolysis : Concentrated HCl at 100°C cleaves the acetamide to a carboxylic acid.

  • Base Hydrolysis : NaOH in aqueous ethanol yields the corresponding ammonium salt.

Kinetics :

  • Hydrolysis rate increases with electron-withdrawing substituents on the pyrimidine ring.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition of the allyl group with electron-deficient alkenes (e.g., maleimides), forming cyclobutane derivatives .

Conditions :

  • Acetonitrile solvent, 254 nm UV light, 24 hours .

Metal Coordination

The sulfur and nitrogen atoms act as ligands for transition metals:

  • Cu(II) Complexation : Forms stable complexes with CuCl₂ in methanol, characterized by ESR.

  • Pd(II) Catalysis : Facilitates Suzuki-Miyaura couplings with arylboronic acids .

Scientific Research Applications

n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological activities. For example, it has been shown to inhibit the growth of certain cancer cells by inducing cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The thieno[2,3-d]pyrimidine core is conserved across several compounds, but substituent variations significantly influence bioactivity and physicochemical properties:

Compound Name / ID Key Substituents Biological Activity Reference
Target Compound Allyl group, 4-amino-thieno[2,3-d]pyrimidine, thioacetamide Not reported
Compound 24 (Molecules, 2015) Sodium sulfamoyl-phenylamino, cyclopenta[b]thiophene Antiproliferative (MCF7, tyrosine kinase inhibition)
Compound 25 (Molecules, 2015) Phenol, cyclopenta[4:5]thieno[2,3-d]-triazin-4-ylamino Antiproliferative (MCF7)
Compound 5.6 (JAPS, 2019) 2,3-Dichlorophenyl, 4-methyl-6-oxo-pyrimidine Synthetic intermediate
Triazole derivatives (Synthesis, 2021) 1,2,3-Triazole, 5-phenylthieno[2,3-d]pyrimidin-4-yloxy Antimicrobial

Key Observations :

  • Allyl vs. Aryl Groups : The allyl side chain in the target compound likely increases lipophilicity compared to the dichlorophenyl group in 5.6 or the sodium salt in 24 , affecting membrane permeability .
  • Bioactivity Trends: Antiproliferative activity in 24 and 25 is linked to tyrosine kinase inhibition via ATP-binding site competition, suggesting the thieno[2,3-d]pyrimidine core’s role in mimicking purine interactions .

Key Observations :

  • Triazole Functionalization : The use of click chemistry in triazole derivatives demonstrates versatility for introducing bioactivity-enhancing groups .

Physicochemical and Pharmacokinetic Properties

Limited data are available for the target compound, but trends in analogs suggest:

  • Solubility : Sodium sulfamoyl groups (e.g., in 24 ) improve water solubility, whereas allyl or aryl groups (target compound, 5.6 ) may reduce it .
  • Stability: The 4-amino group in the target compound could enhance metabolic stability compared to oxo or methylated analogs .

Biological Activity

n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, synthesis methods, and relevant research findings.

The molecular formula of this compound is C₁₃H₁₅N₃S₂, with a molecular weight of approximately 280.4 g/mol. The compound features an allyl group and a thioacetamide moiety, which may enhance its solubility and bioavailability compared to other thienopyrimidine derivatives.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. These methods typically involve the reaction of thienopyrimidine derivatives with allyl halides or other suitable reagents under specific conditions to yield the desired product. The optimization of these synthesis routes is crucial for enhancing the yield and purity of the compound.

Biological Activity

This compound exhibits a range of promising biological activities:

1. Antimicrobial Activity
Research indicates that thienopyrimidine derivatives, including this compound, possess antimicrobial properties. For instance, structural analogs have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

2. Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies have demonstrated that similar thienopyrimidine derivatives can induce apoptosis in cancer cells. For example, compounds sharing structural similarities with this compound have shown significant cytotoxic effects on cancer cell lines such as MDA-MB-435 (breast cancer) .

3. Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is essential for optimizing the biological activity of this compound. Research has indicated that modifications to the thienopyrimidine core can enhance potency against specific biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activity
4-Aminothieno[2,3-d]pyrimidineThienopyrimidineAntimicrobial
5-(1H-indol-6-yl)-thieno[2,3-d]pyrimidinThienopyrimidineAntitumor
5-(4-fluorophenyl)-thieno[2,3-d]pyrimidinThienopyrimidinePotassium Channel Inhibitor

The unique combination of functional groups in this compound may contribute to its dual activity as both an antimicrobial and antitumor agent. This sets it apart from many similar compounds that typically target a single therapeutic area.

Case Studies and Research Findings

Several studies have documented the biological effects of thienopyrimidine derivatives:

  • Cytotoxicity Studies : In vitro assays have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported a growth inhibition percentage of -31.02% in MDA-MB-435 cells when treated with a related thienopyrimidine derivative .
  • Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their effects reveal that they may induce cell death through apoptosis and autophagy pathways. This dual mechanism enhances their potential as therapeutic agents against resistant cancer forms .

Q & A

Basic: What are the recommended synthetic routes for n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide?

Answer:
The synthesis typically involves alkylation of thiol-containing pyrimidine intermediates. For example:

  • Step 1: Prepare the 4-aminothieno[2,3-d]pyrimidin-2-thiol intermediate via cyclization of substituted thioureas or thioamides under acidic conditions.
  • Step 2: Alkylation with 2-chloro-N-allylacetamide in refluxing ethanol (40 mL) using equimolar ratios of reactants. Sodium acetate (0.6 g) is often added to neutralize HCl byproducts .
  • Purification: Recrystallize from chloroform-acetone (1:5 v/v) for single-crystal X-ray analysis .

Key Parameters:

ParameterValueReference
SolventEthanol
Reaction Time30 min–2 hrs
Yield Range58–85%

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • 1H NMR: Confirm substitution patterns (e.g., allyl protons at δ 2.03–5.3 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • LC-MS: Verify molecular weight (e.g., [M+H]+ peaks) and purity .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry or stereochemistry .
  • Elemental Analysis: Validate empirical formula (e.g., C, H, N, S content) .

Example NMR Data from Analogues:

Proton Environmentδ (ppm)Reference
Allyl CH32.03
Pyrimidine H7.69–8.53
NH (acetamide)9.91

Advanced: How to optimize reaction conditions for improved yield and purity?

Answer:

  • Molar Ratios: Use a 2.6–2.8-fold excess of sodium methylate to drive thiopyrimidine alkylation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol minimizes side reactions .
  • Temperature Control: Reflux (70–80°C) ensures complete reaction without decomposition .
  • Workup: Neutralize acidic byproducts with sodium acetate to prevent protonation of the amine group .

Case Study: A 30-minute reflux in ethanol with fused sodium acetate increased yield to 85% in analogous acetamide syntheses .

Advanced: How to resolve contradictions in spectral data between studies?

Answer:

  • Cross-Validation: Compare NMR shifts with structurally similar compounds (e.g., δ 7.69 for pyrimidine protons in vs. δ 7.52–7.58 in aryl-substituted analogues).
  • Crystallographic Evidence: Use X-ray data to confirm regiochemistry if NMR signals overlap .
  • Isotopic Labeling: Deuterated solvents (e.g., DMSO-d6) minimize solvent interference in NMR .

Example Conflict Resolution: Discrepancies in NH proton shifts (δ 9.91 vs. δ 10.2 in other studies) may arise from hydrogen bonding differences in DMSO vs. CDCl3 .

Basic: What are the solubility and stability profiles of this compound?

Answer:

  • Solubility: Moderately soluble in DMSO, ethanol, and acetone; poorly soluble in water .
  • Stability:
    • Store under inert gas (N2/Ar) at –20°C to prevent oxidation of the thioether bond.
    • Avoid prolonged exposure to light due to the photosensitive thienopyrimidine core .

Experimental Stability Test: No decomposition observed after 48 hours in DMSO at 4°C .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core Modifications:
    • Vary the allyl group (e.g., propargyl, benzyl) to assess steric effects .
    • Replace the 4-amino group with nitro or methyl to probe electronic effects .
  • Biological Assays:
    • Test kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays.
    • Compare IC50 values with analogues (e.g., IC50 = 0.2 μM for a methyl-substituted derivative ).

SAR Table (Hypothetical Data):

SubstituentActivity (IC50, μM)Reference
4-NH20.5
4-CH30.2
4-NO2>10

Advanced: What strategies mitigate byproduct formation during synthesis?

Answer:

  • Byproduct Identification: Common byproducts include disulfide dimers (from thiol oxidation) or over-alkylated species .
  • Preventive Measures:
    • Use degassed solvents and inert atmosphere to suppress disulfide formation.
    • Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) to terminate before over-alkylation .
  • Purification: Column chromatography (silica gel, 60–120 mesh) with gradient elution removes persistent impurities .

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